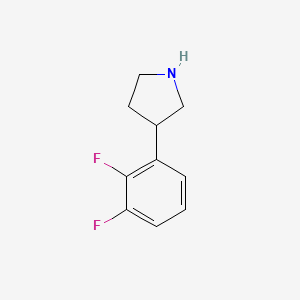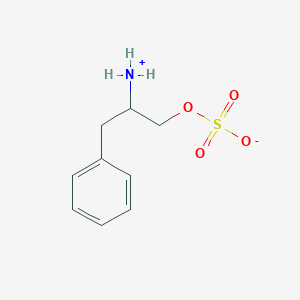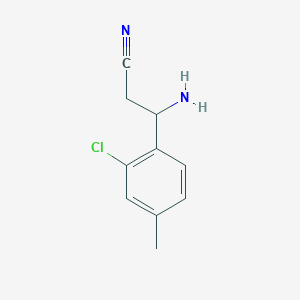
Adamantan-1-yl(cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantan-1-yl(cyclopropyl)methanamine is a compound that features a unique structure combining an adamantane moiety with a cyclopropyl group attached to a methanamine. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while the cyclopropyl group adds additional strain and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl(cyclopropyl)methanamine typically involves the reaction of adamantane derivatives with cyclopropyl-containing reagents. One common method is the reaction of 1-bromoadamantane with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Adamantan-1-yl(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Adamantan-1-yl(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of adamantan-1-yl(cyclopropyl)methanamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the cyclopropyl group enhances binding affinity to certain receptors. This compound may act by modulating receptor activity or inhibiting specific enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate: A synthetic cannabinoid with an adamantane moiety.
Uniqueness
Adamantan-1-yl(cyclopropyl)methanamine is unique due to the presence of both the adamantane and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
1-adamantyl(cyclopropyl)methanamine |
InChI |
InChI=1S/C14H23N/c15-13(12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-13H,1-8,15H2 |
InChI-Schlüssel |
LZUZXILNRFXHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C23CC4CC(C2)CC(C4)C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
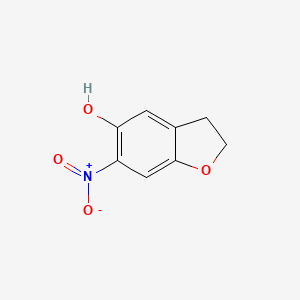
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
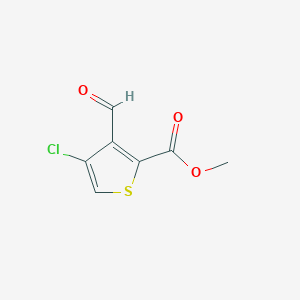
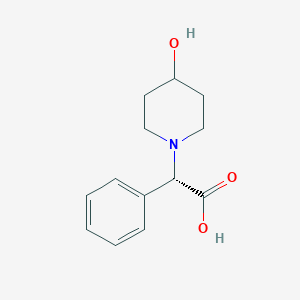
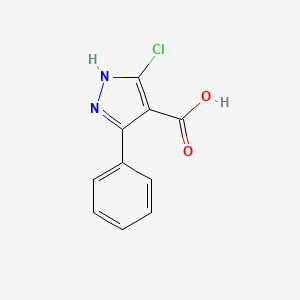
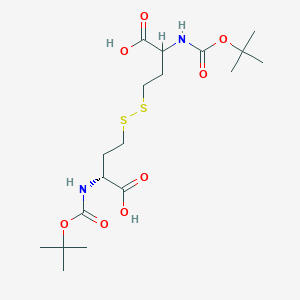
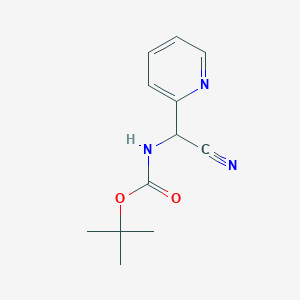
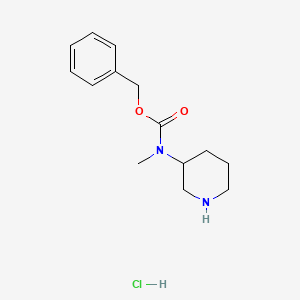
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
